molecular formula C19H30N2O3 B3717055 5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione

5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione

Cat. No.: B3717055
M. Wt: 334.5 g/mol
InChI Key: DHOAAKQALKLDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring, piperidine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the piperidine moiety, and subsequent functionalization. Common reagents used in the synthesis include cyclohexanone, piperidine, and various alkylating agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: A structurally similar compound with different functional groups.

    5,5-Dimethyl-1,3-dioxane-2-ethanol: Another related compound with a different ring structure and functional groups.

Uniqueness

5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[[1-(2-methylpropanoyl)piperidin-4-yl]methyliminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-13(2)18(24)21-7-5-14(6-8-21)11-20-12-15-16(22)9-19(3,4)10-17(15)23/h12-14,22H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOAAKQALKLDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)CN=CC2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione
Reactant of Route 2
5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione
Reactant of Route 4
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5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione
Reactant of Route 5
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5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione
Reactant of Route 6
Reactant of Route 6
5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione

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